Cas no 84400-99-7 (7-chlorofuro[2,3-c]pyridine)

7-chlorofuro[2,3-c]pyridine structure
7-chlorofuro[2,3-c]pyridine structure
Product Name:7-chlorofuro[2,3-c]pyridine
CAS 번호:84400-99-7
MF:C7H4ClNO
메가와트:153.565760612488
MDL:MFCD09834947
CID:850474
PubChem ID:12826107
Update Time:2025-11-02

7-chlorofuro[2,3-c]pyridine 화학적 및 물리적 성질

이름 및 식별자

    • 7-chlorofuro[2,3-c]pyridine
    • Furo[2,3-c]pyridine, 7-chloro-
    • 7-chloro-Furo[2,3-c]pyridine
    • 7-chlorofuro<2,3-c>pyridine N-oxide
    • Y4178
    • 7-Chlorofuro[2,3-c]pyridine (ACI)
    • 84400-99-7
    • DB-003572
    • AKOS006327890
    • SY098302
    • MFCD09834947
    • SCHEMBL658129
    • YJUYPLVLAHBYCM-UHFFFAOYSA-N
    • DTXSID50510846
    • AS-33795
    • PB14748
    • EN300-116462
    • J-519215
    • MDL: MFCD09834947
    • 인치: 1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
    • InChIKey: YJUYPLVLAHBYCM-UHFFFAOYSA-N
    • 미소: ClC1C2=C(C=CO2)C=CN=1

계산된 속성

  • 정밀분자량: 152.99800
  • 동위원소 질량: 152.9981414g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 131
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 26Ų

실험적 성질

  • 밀도: 1.377
  • 비등점: 242.806°C at 760 mmHg
  • 플래시 포인트: 100.646°C
  • 굴절률: 1.624
  • PSA: 26.03000
  • LogP: 2.48120

7-chlorofuro[2,3-c]pyridine 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    ?? ?? ??:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

7-chlorofuro[2,3-c]pyridine 가격추가 >>

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CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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7-chlorofuro[2,3-c]pyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
Furopyridines. I. Synthesis of furo[2,3-c]pyridine
Shiotani, Shunsaku; et al, Journal of Heterocyclic Chemistry, 1982, 19(5), 1207-9

합성 방법 2

반응 조건
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  -45 °C; 1 h, -45 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
참조
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

합성 방법 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
2.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Water ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
참조
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Potassium fluoride Solvents: Methanol ;  rt; 48 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Water ;  -78 °C
3.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
3.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
3.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.4 Reagents: Water ;  -78 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
참조
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

합성 방법 5

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
참조
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

합성 방법 6

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  reflux
참조
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1
Hornberger, Keith R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4517-4522

합성 방법 7

반응 조건
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
참조
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C
1.2 Reagents: Sodium azide Solvents: Water ;  0 °C
1.3 Reagents: Diphenylmethane ,  Tributylamine ;  180 °C
2.1 Reagents: Phosphorus oxychloride ;  reflux
참조
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1
Hornberger, Keith R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4517-4522

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Acetone ;  cooled; 30 min, cooled
1.2 Reagents: Sodium azide Solvents: Water ;  cooled; 1 h, cooled
1.3 Reagents: Tributylamine Solvents: Diphenylmethane ;  rt; 1.5 h, rt → 220 °C; cooled
2.1 Reagents: Phosphorus oxychloride ;  1.5 h, 100 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS)
Asagarasu, Akira; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(1), 34-42

합성 방법 10

반응 조건
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
2.2 Solvents: Hexane ;  -45 °C; 1 h, -45 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Water ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
참조
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

합성 방법 11

반응 조건
1.1 Reagents: Pyridine ;  2 h, 80 - 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Acetone ;  cooled; 30 min, cooled
2.2 Reagents: Sodium azide Solvents: Water ;  cooled; 1 h, cooled
2.3 Reagents: Tributylamine Solvents: Diphenylmethane ;  rt; 1.5 h, rt → 220 °C; cooled
3.1 Reagents: Phosphorus oxychloride ;  1.5 h, 100 °C
3.2 Reagents: Water ;  cooled
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS)
Asagarasu, Akira; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(1), 34-42

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Reagents: Potassium fluoride Solvents: Methanol ;  rt; 48 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Water ;  -78 °C
4.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
4.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
4.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.4 Reagents: Water ;  -78 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
참조
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

7-chlorofuro[2,3-c]pyridine Raw materials

7-chlorofuro[2,3-c]pyridine Preparation Products

7-chlorofuro[2,3-c]pyridine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:84400-99-7)7-chlorofuro[2,3-c]pyridine
주문 번호:A864134
인벤토리 상태:in Stock
재다:5g/1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:44
가격 ($):770.0/256.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:84400-99-7)7-chlorofuro[2,3-c]pyridine
A864134
순결:99%/99%
재다:5g/1g
가격 ($):770.0/256.0
Email